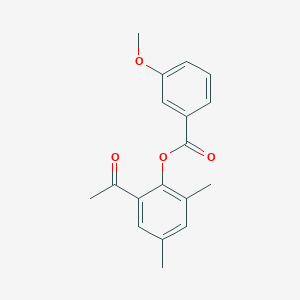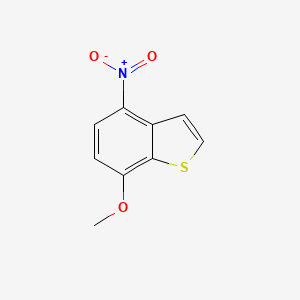![molecular formula C9H13N3O2S B14149869 2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione CAS No. 89151-29-1](/img/structure/B14149869.png)
2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione is a heterocyclic compound that contains a pyridine ring and a thiadiazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione typically involves the reaction of pyridine derivatives with thiadiazolidine precursors. One common method involves the condensation of 4-pyridinecarboxaldehyde with a thiadiazolidine derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as chromatography and distillation, to ensure the high purity of the final product .
化学反应分析
Types of Reactions
2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazolidine ring to a more reduced form.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学研究应用
2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Pyrrolidine Derivatives: These compounds also contain a nitrogen heterocycle and are used in medicinal chemistry.
Thiazole Derivatives: Similar to thiadiazolidine, thiazole compounds have diverse biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
属性
CAS 编号 |
89151-29-1 |
|---|---|
分子式 |
C9H13N3O2S |
分子量 |
227.29 g/mol |
IUPAC 名称 |
2-(1-pyridin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C9H13N3O2S/c1-8(9-2-4-10-5-3-9)12-7-6-11-15(12,13)14/h2-5,8,11H,6-7H2,1H3 |
InChI 键 |
IYQOGVHMOOVHLZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=NC=C1)N2CCNS2(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


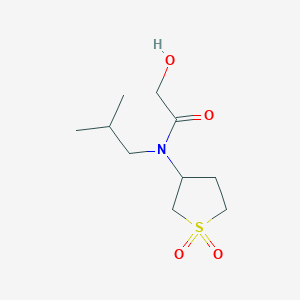
![2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14149799.png)
![7'-chloro-2'-(furan-2-ylcarbonyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indole-3,3'-pyrrolo[1,2-a]quinolin]-2(1H)-one](/img/structure/B14149805.png)
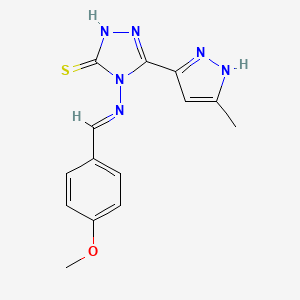

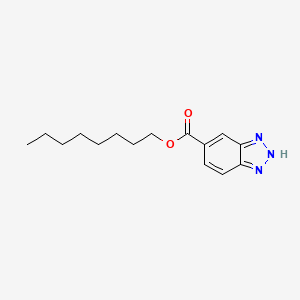
![N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide](/img/structure/B14149828.png)

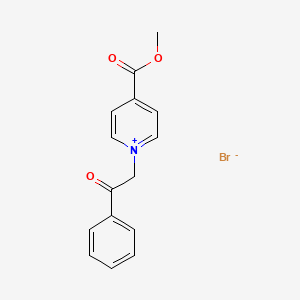
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B14149871.png)
![[2,2'-Bithiophene]-3,3'-dicarbaldehyde](/img/structure/B14149876.png)
![3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14149878.png)
